molecular formula C14H24N6O6S2 B12731066 Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester CAS No. 90293-52-0

Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester

Katalognummer: B12731066
CAS-Nummer: 90293-52-0
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: VPODUOCTCVOBIL-RKHXWDKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester is a complex organic compound with a unique structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves multiple steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, carbonyl compounds, and thioesters. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Industrial production methods may also involve the use of advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester has numerous applications in scientific research:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ethanimidothioic acid, N-((8-((dimethylamino)carbonyl)-2,4,9-trimethyl-1,5-dioxo-6,11-dioxa-3-thia-2,4,7,10-tetraazadodeca-7,9-dien-1-yl)oxy)-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications .

Eigenschaften

CAS-Nummer

90293-52-0

Molekularformel

C14H24N6O6S2

Molekulargewicht

436.5 g/mol

IUPAC-Name

methyl (1E)-N-[[[(Z)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino]oxycarbonyl-methylamino]sulfanyl-methylcarbamoyl]oxyethanimidothioate

InChI

InChI=1S/C14H24N6O6S2/c1-9(15-24-7)11(12(21)18(3)4)17-26-14(23)20(6)28-19(5)13(22)25-16-10(2)27-8/h1-8H3/b15-9+,16-10+,17-11-

InChI-Schlüssel

VPODUOCTCVOBIL-RKHXWDKZSA-N

Isomerische SMILES

C/C(=N\OC)/C(=N/OC(=O)N(C)SN(C)C(=O)O/N=C(\C)/SC)/C(=O)N(C)C

Kanonische SMILES

CC(=NOC)C(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.